molecular formula C6H12O2Se B14432773 Acetic acid, (ethylseleno)-, ethyl ester CAS No. 80920-13-4

Acetic acid, (ethylseleno)-, ethyl ester

Cat. No.: B14432773
CAS No.: 80920-13-4
M. Wt: 195.13 g/mol
InChI Key: VCVZXKWRCMGZCY-UHFFFAOYSA-N
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Description

Acetic acid, (ethylseleno)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound contains an ethylseleno group, which introduces selenium into its structure, making it unique compared to more common esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (ethylseleno)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3COOH+CH3CH2OHCH3COOCH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​OH→CH3​COOCH2​CH3​+H2​O

In this case, the alcohol used is ethyl alcohol, and the catalyst is usually concentrated sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of esters like this compound involves similar esterification processes but with optimized conditions for higher yields. This includes the use of continuous reactors, higher temperatures, and efficient separation techniques to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

    Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).

    Reduction: Involves reducing agents such as LiAlH4

Major Products

Mechanism of Action

The mechanism of action of acetic acid, (ethylseleno)-, ethyl ester involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in antioxidant defense mechanisms by participating in the reduction of reactive oxygen species (ROS). The compound may also interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethylseleno group in acetic acid, (ethylseleno)-, ethyl ester makes it unique compared to other esters. Selenium imparts distinct chemical and biological properties, such as enhanced antioxidant activity and potential therapeutic benefits .

Conclusion

This compound is a unique ester with significant scientific research applications. Its synthesis, chemical reactions, and mechanism of action highlight its importance in various fields, including chemistry, biology, medicine, and industry. The presence of selenium distinguishes it from other esters, offering unique properties and potential benefits.

Properties

CAS No.

80920-13-4

Molecular Formula

C6H12O2Se

Molecular Weight

195.13 g/mol

IUPAC Name

ethyl 2-ethylselanylacetate

InChI

InChI=1S/C6H12O2Se/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3

InChI Key

VCVZXKWRCMGZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Se]CC

Origin of Product

United States

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